molecular formula C26H28F3N5O5 B11187713 N-(1,3-benzodioxol-5-yl)-2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]acetamide

N-(1,3-benzodioxol-5-yl)-2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]acetamide

Cat. No.: B11187713
M. Wt: 547.5 g/mol
InChI Key: FYHBRGDBKLEORK-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-OXO-1-(2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}ACETYL)PIPERAZIN-2-YL]ACETAMIDE is a complex organic compound that features a benzodioxole ring, a trifluoromethyl phenyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-OXO-1-(2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}ACETYL)PIPERAZIN-2-YL]ACETAMIDE typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the trifluoromethyl phenyl group, and the coupling with the piperazine derivative. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-OXO-1-(2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}ACETYL)PIPERAZIN-2-YL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. This can provide insights into its potential as a therapeutic agent.

Medicine

In medicinal chemistry, N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-OXO-1-(2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}ACETYL)PIPERAZIN-2-YL]ACETAMIDE could be investigated for its pharmacological properties, including its potential as a drug candidate for various diseases.

Industry

In the industrial sector, the compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-OXO-1-(2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}ACETYL)PIPERAZIN-2-YL]ACETAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives, trifluoromethyl phenyl compounds, and piperazine derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall properties.

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-OXO-1-(2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}ACETYL)PIPERAZIN-2-YL]ACETAMIDE is unique due to its combination of a benzodioxole ring, a trifluoromethyl phenyl group, and a piperazine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C26H28F3N5O5

Molecular Weight

547.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-oxo-1-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetyl]piperazin-2-yl]acetamide

InChI

InChI=1S/C26H28F3N5O5/c27-26(28,29)17-2-1-3-19(12-17)33-10-8-32(9-11-33)15-24(36)34-7-6-30-25(37)20(34)14-23(35)31-18-4-5-21-22(13-18)39-16-38-21/h1-5,12-13,20H,6-11,14-16H2,(H,30,37)(H,31,35)

InChI Key

FYHBRGDBKLEORK-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NC2=CC3=C(C=C2)OCO3)C(=O)CN4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

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